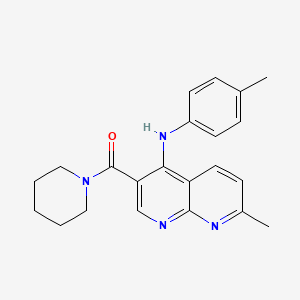

(7-Methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(7-Methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone, also known as MN-001, is a novel small molecule that has been synthesized and studied for its potential therapeutic effects. MN-001 is a member of the naphthyridine class of compounds and has been found to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

- Aromatic properties significantly impact the sensory experience of meat products. Researchers have explored the formation of flavor and aroma in sausages, such as the raw sausage “Brunswick.” This study investigated the influence of bacterial cultures (specifically, Lactobacillus plantarum and Staphylococcus carnosus , as well as Lactobacillus plantarum and Micrococcus varians ) during fermentation. Additionally, cardamom and black pepper were added to the sausage. Chromato-mass-spectrometric analysis revealed changes in the chemical composition responsible for flavor and aroma .

- The compound you mentioned contains a tolyl group. In unrelated research, scientists explored the asymmetric synthesis of carboxylic acid derivatives, including lactic acid and α-amino acid derivatives. They used optically active 1-chlorovinyl p-tolyl sulfoxides and ester lithium enolates to create chirality at the α-position .

- Thalidomide, known for its teratogenic effects, binds to cereblon. Cereblon is part of an E3 ubiquitin ligase protein complex. Researchers have investigated this interaction for target protein degradation. Understanding cereblon’s role may have implications for drug development and disease treatment .

Aroma Formation in Meat Products

Asymmetric Synthesis of Carboxylic Acid Derivatives

Target Protein Degradation via Cereblon Interaction

Propiedades

IUPAC Name |

[7-methyl-4-(4-methylanilino)-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c1-15-6-9-17(10-7-15)25-20-18-11-8-16(2)24-21(18)23-14-19(20)22(27)26-12-4-3-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWXDAYIWQQZKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)benzenesulfonamide](/img/structure/B2768446.png)

![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B2768447.png)

![2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2768449.png)

![2-(benzylthio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2768453.png)

![1-(2-fluorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2768455.png)

![2-[3-amino-5-(2-anilino-2-oxoethyl)sulfanyl-1,2,4-triazol-4-yl]-N-phenylacetamide](/img/structure/B2768466.png)